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Compound of Interest

Compound Name:
5,6-Dihydroimidazo[4,5,1-JK]

[1]benzazepine-2,7(1H,4H)-dione

Cat. No.: B027550 Get Quote

Introduction: The Enduring Significance of TIBO
Compounds in HIV Research
Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one (TIBO) derivatives represent a

landmark class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Their discovery

opened a new avenue for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) by

targeting a specific, allosteric site on the reverse transcriptase enzyme.[3] The therapeutic

efficacy of this class of compounds is intrinsically linked to their physicochemical properties,

which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This technical guide provides an in-depth exploration of the core physicochemical properties of

TIBO compounds, offering insights into their structure-activity relationships and providing

detailed protocols for their experimental evaluation.

The TIBO Scaffold: A Privileged Structure for HIV-1
Inhibition
The core chemical structure of TIBO compounds is a rigid, fused ring system that provides a

precise three-dimensional arrangement for interaction with the non-nucleoside binding pocket

of HIV-1 reverse transcriptase.
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Caption: The foundational chemical scaffold of TIBO derivatives.

Structure-Activity Relationships and Key
Physicochemical Determinants
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis

(CoMFA) studies have been instrumental in elucidating the structural requirements for the

potent anti-HIV activity of TIBO derivatives.[4] These studies consistently highlight the profound

influence of electronic and steric factors.[4]

Lipophilicity (LogP/LogD): A Double-Edged Sword
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical

parameter for oral absorption and cell membrane permeability.[5] For TIBO compounds, a

delicate balance of lipophilicity is required. While sufficient lipophilicity is necessary for the

compound to traverse cellular membranes and reach its target, excessive lipophilicity can lead

to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[6]

The lipophilicity of TIBO derivatives is typically modulated by the nature and position of

substituents on the aromatic ring.

Substitution Pattern
General Impact on
Lipophilicity

Rationale

Halogenation (e.g., -Cl, -Br) Increase

Halogens are electron-

withdrawing and increase the

overall hydrophobicity of the

aromatic ring.

Alkyl groups (e.g., -CH3) Increase

Alkyl groups are non-polar and

contribute to the hydrophobic

character of the molecule.

Hydroxyl (-OH) or Amino (-

NH2) groups
Decrease

These groups can participate

in hydrogen bonding with

water, thereby increasing

hydrophilicity.
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Aqueous Solubility: The Gateway to Bioavailability
For a drug to be absorbed, it must first be in solution at the site of absorption.[7] The aqueous

solubility of TIBO compounds, which are generally hydrophobic, can be a limiting factor for their

oral bioavailability. Poor solubility can also pose challenges during formulation development.[5]

The solubility of ionizable compounds is highly dependent on the pH of the medium.

pKa: The Ionization State and its Implications
The pKa of a compound determines its degree of ionization at a given pH. The TIBO scaffold

contains basic nitrogen atoms, and their pKa values will influence the compound's solubility in

the gastrointestinal tract and its ability to permeate biological membranes. Generally, the non-

ionized form of a drug is more lipid-soluble and can more readily cross cell membranes, while

the ionized form is more water-soluble.

Experimental Determination of Physicochemical
Properties
Accurate experimental determination of physicochemical properties is paramount in drug

discovery. The following sections provide detailed protocols for key assays.

LogP Determination by the Shake-Flask Method
The shake-flask method is the "gold standard" for determining the partition coefficient (LogP) of

a compound between n-octanol and water.[8]

Experimental Protocol:

Preparation of Pre-saturated Solvents:

Mix equal volumes of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered

saline, pH 7.4) in a separatory funnel.

Shake vigorously for 24 hours to ensure mutual saturation.

Allow the phases to separate completely before use.

Sample Preparation:
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Prepare a stock solution of the TIBO compound in a suitable solvent (e.g., DMSO).

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and

aqueous phases in a centrifuge tube. The final concentration of the TIBO compound

should be low enough to avoid solubility issues in either phase.

Partitioning:

Vigorously shake the tube for a fixed period (e.g., 1-2 hours) to allow the compound to

reach equilibrium between the two phases.

Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.

Quantification:

Carefully withdraw an aliquot from both the n-octanol and aqueous layers.

Determine the concentration of the TIBO compound in each phase using a suitable

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.

Calculation of LogP:

The partition coefficient (P) is calculated as the ratio of the concentration of the compound

in the n-octanol phase to its concentration in the aqueous phase.

LogP is the base-10 logarithm of P.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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